molecular formula C13H16N2O3S B497841 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole CAS No. 957494-94-9

1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole

Cat. No.: B497841
CAS No.: 957494-94-9
M. Wt: 280.34g/mol
InChI Key: FLRQQPPFJGOOEM-UHFFFAOYSA-N
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Description

1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole typically involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonyl-pyrazole bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated reactors and advanced purification systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding sulfoxides or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfoxides or sulfides

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific pyrazole structure, which imparts distinct chemical and biological properties that may not be present in the other similar compounds.

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-9-18-13-6-5-12(10-11(13)2)19(16,17)15-8-4-7-14-15/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRQQPPFJGOOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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